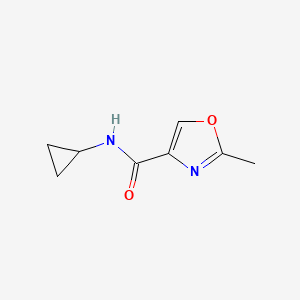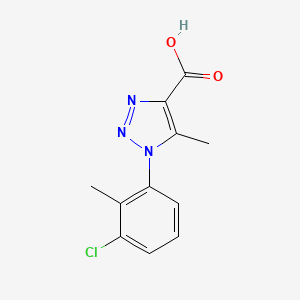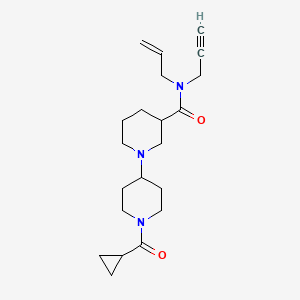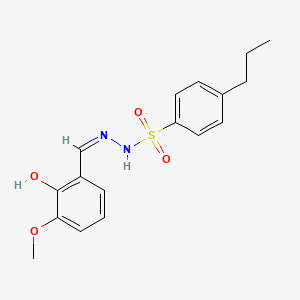
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a five-membered ring with an oxygen and nitrogen atom. This compound is synthesized using specific techniques, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide involves the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to the death of cancer cells. Additionally, it has been shown to inhibit the activity of tubulin, which is a protein that plays a crucial role in cell division. This inhibition leads to the arrest of the cell cycle and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by altering gene expression patterns. Additionally, it has been shown to inhibit the formation of new blood vessels, which is a crucial process in the growth and spread of tumors. This inhibition can lead to the suppression of tumor growth and ultimately lead to the death of cancer cells. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines that play a role in the inflammatory response.
实验室实验的优点和局限性
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide has several advantages and limitations for lab experiments. Its unique structure and properties make it an attractive compound for drug discovery and development. Its mechanism of action has been studied extensively, and it has shown promising results in preclinical studies. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects need to be evaluated carefully before it can be used in clinical trials.
未来方向
There are several future directions for the study of N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide. One potential direction is to evaluate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory agent in various disease models. Additionally, further studies can be conducted to evaluate its potential as an anti-tuberculosis agent. Furthermore, its unique structure and properties can be used as a starting point for the synthesis of new compounds with potential therapeutic applications.
合成方法
The synthesis of N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide involves a multi-step process that includes the reaction of cyclopropylamine with methyl 2-bromoacetate, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The final step involves the reaction with urea to form the carboxamide group. The yield of this process is approximately 60%, and the compound can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an attractive compound for drug discovery and development. Several studies have been conducted to evaluate its potential as an anti-cancer agent, anti-inflammatory agent, and anti-tuberculosis agent.
属性
IUPAC Name |
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-9-7(4-12-5)8(11)10-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCOQNUMSUWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6020989.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)
![11-[4-(4-methoxybenzyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6021014.png)


![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![2-methyl-N-(1-methyl-3-phenylpropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021039.png)
![2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)
![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6021079.png)

![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)